molecular formula C12H10ClN3O B056389 Zoniclezole CAS No. 121929-20-2

Zoniclezole

Cat. No.: B056389
CAS No.: 121929-20-2
M. Wt: 247.68 g/mol
InChI Key: QMKRARTVXMQOBW-UHFFFAOYSA-N
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Description

Zoniclezole is a small molecule drug known for its anticonvulsant properties. It is a member of a novel class of water-soluble agents developed for the treatment of epilepsy. The compound acts as a glutamate receptor antagonist, specifically targeting the N-methyl-D-aspartate (NMDA) receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zoniclezole involves several steps. One common method includes the reaction of n-butyl lithium in hexane with diisopropylamine in anhydrous tetrahydrofuran at -40°C. This is followed by the addition of other reagents and subsequent reactions to form the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in public literature. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: Zoniclezole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within this compound.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted analogs .

Scientific Research Applications

Zoniclezole has several scientific research applications:

Mechanism of Action

Zoniclezole exerts its effects by antagonizing the NMDA receptor, a type of glutamate receptor. This inhibition prevents the excessive influx of calcium ions into neurons, which is associated with excitotoxicity and neuronal damage. By blocking this pathway, this compound helps to stabilize neuronal activity and reduce the occurrence of seizures .

Comparison with Similar Compounds

    Ketamine: Another NMDA receptor antagonist used for its anesthetic and antidepressant properties.

    Memantine: Used in the treatment of Alzheimer’s disease, also targets NMDA receptors.

    Dizocilpine (MK-801): A potent NMDA receptor antagonist used in research.

Uniqueness: Zoniclezole is unique due to its specific structure and water solubility, which may offer advantages in terms of bioavailability and ease of administration compared to other NMDA receptor antagonists .

Properties

IUPAC Name

5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKRARTVXMQOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869671
Record name 5-Chloro-3-[1-(1H-imidazol-1-yl)ethyl]-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121929-20-2
Record name Zoniclezole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121929202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZONICLEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1C5F0K79E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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